

Illuminating the Path of Sphingolipids: Bodipy C12-Ceramide in Trafficking Studies

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Compound of Interest

Compound Name: *Bodipy C12-Ceramide*

Cat. No.: *B590325*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to the structural integrity of cell membranes and are pivotal players in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, making the study of their trafficking pathways a critical area of research for therapeutic development.[1][2] Fluorescently labeled lipid analogs, such as **Bodipy C12-Ceramide**, have emerged as indispensable tools for the real-time visualization and elucidation of these complex trafficking networks within living cells.[3]

Bodipy C12-Ceramide is a synthetic analog of ceramide, a central molecule in sphingolipid metabolism, conjugated to the Bodipy FL fluorophore. This fluorescent probe offers superior photophysical properties, including high fluorescence quantum yield and photostability, compared to older dyes like NBD, making it exceptionally well-suited for fluorescence microscopy and flow cytometry analysis. Upon introduction to living cells, **Bodipy C12-Ceramide** is incorporated into cellular membranes and metabolized, allowing for the dynamic tracking of its transport through various organelles, most notably its prominent accumulation in the Golgi apparatus.

These application notes provide detailed protocols and quantitative data for utilizing **Bodipy C12-Ceramide** to investigate sphingolipid trafficking pathways, offering a comprehensive guide

for researchers in cell biology and drug development.

Data Presentation

For ease of comparison and experimental planning, the following tables summarize key quantitative data for working with **Bodipy C12-Ceramide**.

Table 1: Spectroscopic and Physicochemical Properties

Property	Bodipy FL C12-Ceramide
Fluorophore	BODIPY FL
Excitation Maximum	~505 nm
Emission Maximum	~540 nm
Molecular Weight	713.8 g/mol
Solubility	Chloroform, Methanol (slightly soluble)

Table 2: Recommended Experimental Parameters

Parameter	Recommended Value	Notes
Stock Solution Concentration	1 mM in DMSO or Chloroform:Methanol (19:1 v/v)	Store at -20°C, protected from light.
Working Solution Concentration	2.5 - 10 µM (typically 5 µM)	Complexed with defatted BSA.
BSA Concentration for Complexation	0.34 mg/mL in serum-free medium	
Labeling Incubation Temperature	4°C	Inhibits endocytosis and allows for plasma membrane labeling.
Labeling Incubation Time	30 minutes	
Chase Incubation Temperature	37°C	Promotes internalization and transport to the Golgi apparatus.
Chase Incubation Time	30 minutes	
Fixation (Optional)	4% formaldehyde for 2 min at 4°C	For fixed-cell imaging.

Experimental Protocols

Protocol 1: Preparation of Bodipy C12-Ceramide-BSA Complex

This protocol details the preparation of the **Bodipy C12-Ceramide** complex with defatted bovine serum albumin (BSA), which facilitates its delivery to cells in an aqueous medium.

Materials:

- **Bodipy C12-Ceramide**
- Dimethyl sulfoxide (DMSO) or Chloroform:Methanol (19:1 v/v)
- Defatted Bovine Serum Albumin (BSA)

- Serum-free cell culture medium (e.g., HBSS/HEPES)
- Sterile microcentrifuge tubes and pipette tips

Procedure:

- Prepare a 1 mM stock solution of **Bodipy C12-Ceramide** in DMSO or a chloroform:methanol (19:1 v/v) mixture. Store this stock solution at -20°C, protected from light.
- Prepare a 3.4 mg/mL solution of defatted BSA in your desired serum-free cell culture medium (e.g., HBSS with 10 mM HEPES).
- To prepare a 5 µM working solution, dilute the 1 mM stock solution into the BSA solution. For example, to make 1 mL of 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of the BSA solution.
- Vortex the solution thoroughly to ensure the complexation of **Bodipy C12-Ceramide** with BSA. The resulting ceramide/BSA complex solution can be stored at -20°C.

Protocol 2: Live-Cell Labeling and Imaging of Sphingolipid Trafficking

This protocol outlines the steps for labeling live cells with the **Bodipy C12-Ceramide**-BSA complex to visualize the Golgi apparatus and track sphingolipid transport.

Materials:

- Cells cultured on glass coverslips or in glass-bottom imaging dishes (~70-80% confluency)
- Prepared **Bodipy C12-Ceramide**-BSA working solution (5 µM)
- Pre-warmed, serum-free medium (e.g., HBSS/HEPES)
- Pre-warmed complete culture medium
- Ice

- Fluorescence microscope with appropriate filter sets for Bodipy FL (Excitation/Emission: ~488/520 nm)

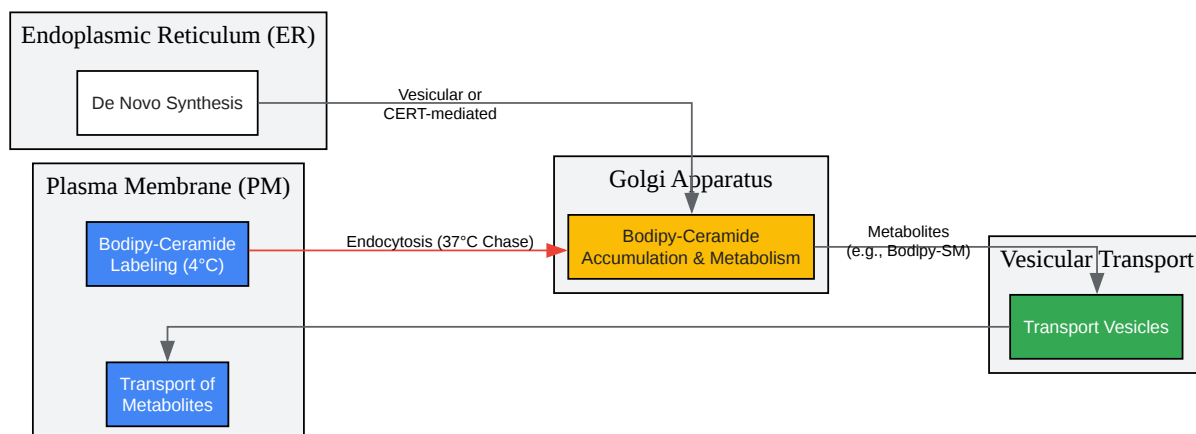
Procedure:

- Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
- Washing: Gently wash the cells twice with pre-warmed, serum-free medium to remove any residual serum.
- Labeling Incubation:
 - Cool the cells by placing the dish on ice for 5-10 minutes.
 - Aspirate the medium and add the pre-chilled 5 μ M **Bodipy C12-Ceramide**-BSA working solution.
 - Incubate the cells at 4°C for 30 minutes. This step allows the fluorescent ceramide to label the plasma membrane while minimizing endocytosis.
- Washing: Wash the cells several times with ice-cold, serum-free medium to remove the excess ceramide-BSA complex.
- Chase Incubation:
 - Add fresh, pre-warmed complete culture medium to the cells.
 - Transfer the cells to a 37°C incubator for 30 minutes. During this "chase" period, the fluorescent ceramide is internalized and transported to the Golgi apparatus.
- Imaging:
 - Wash the cells again with fresh imaging medium.
 - Mount the coverslip and observe the cells using a fluorescence microscope. The Golgi apparatus should appear as a brightly stained perinuclear structure.

Visualizations

Sphingolipid Metabolism and Trafficking Pathway

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the trafficking pathway visualized using **Bodipy C12-Ceramide**.

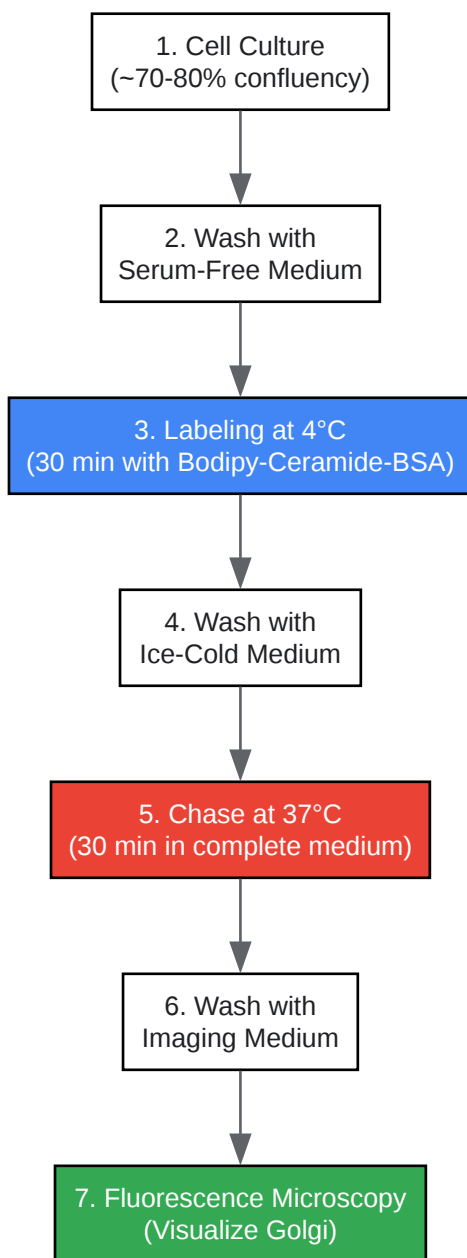


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Caption: Metabolic and trafficking pathway of **Bodipy C12-Ceramide** in a mammalian cell.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the sequential steps of the experimental protocol for visualizing sphingolipid trafficking using **Bodipy C12-Ceramide**.



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Caption: Step-by-step workflow for live-cell imaging with **Bodipy C12-Ceramide**.

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